Silatecan

Catalog No.
S548639
CAS No.
220913-32-6
M.F
C26H30N2O5Si
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silatecan

CAS Number

220913-32-6

Product Name

Silatecan

IUPAC Name

(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C26H30N2O5Si

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1

InChI Key

XUSKJHCMMWAAHV-SANMLTNESA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-, 7-t-butyldimethylsilyl-10-hydroxycamptothecin, 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, AR 67 cpd, AR-67 cpd, DB 67, DB-67

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Description

The exact mass of the compound Silatecan is 478.1924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Silatecan, also known as 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, is a synthetic derivative of camptothecin, a compound originally derived from the bark of the Chinese tree Camptotheca acuminata. This compound has been developed to enhance the pharmacological properties of camptothecin, particularly its stability and lipophilicity. Silatecan exhibits improved solubility in lipophilic environments, which is crucial for enhancing its bioavailability and therapeutic efficacy against various cancers, including glioblastoma multiforme and other solid tumors .

Silatecan is notable for its stability compared to its parent compound, camptothecin. In physiological conditions, camptothecin undergoes hydrolysis that converts it from an active lactone form to an inactive carboxylate form. Silatecan is designed to resist this hydrolysis, maintaining its active form longer in the bloodstream. This stability allows for sustained therapeutic action against target cells .

The chemical structure of Silatecan includes a silyl group that enhances its interaction with cellular membranes and contributes to its lipophilicity. This modification allows for more effective penetration into tumor cells, where it acts as a topoisomerase I inhibitor, interfering with DNA replication and transcription processes essential for cancer cell proliferation .

Silatecan exhibits significant biological activity as an anticancer agent. It functions primarily as a topoisomerase I inhibitor, which is critical in cancer treatment as it interferes with the DNA replication process in rapidly dividing cells. Studies have shown that Silatecan possesses potent cytotoxic effects against various cancer cell lines, demonstrating higher efficacy than traditional camptothecin derivatives .

Moreover, Silatecan's enhanced stability in human blood increases its potential effectiveness in clinical settings, reducing the likelihood of rapid deactivation that hampers therapeutic outcomes .

The synthesis of Silatecan involves several steps that modify the camptothecin structure to introduce the tert-butyldimethylsilyl group. The general synthetic pathway includes:

  • Protection of Hydroxy Groups: The hydroxyl groups on camptothecin are protected using silylating agents.
  • Introduction of the Silyl Group: A tert-butyldimethylsilyl group is introduced at the 7-position.
  • Deprotection: After the desired modifications are made, protective groups are removed to yield Silatecan.

This multi-step synthesis allows for precise control over the chemical structure and properties of the final product .

Silatecan shares structural similarities with several other compounds derived from camptothecin or designed as topoisomerase inhibitors. Here are some notable comparisons:

Compound NameStructure ModificationStabilityBiological Activity
CamptothecinOriginal compoundLowEffective but unstable
IrinotecanEsterified derivativeModerateApproved for colorectal cancer
TopotecanHydroxy derivativeModerateApproved for ovarian cancer
DB-67 (another analogue)Silylation similar to SilatecanHighImproved efficacy over camptothecin

Silatecan stands out due to its unique silylation which enhances stability and lipophilicity compared to these similar compounds, making it a promising candidate in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

478.19239860 g/mol

Monoisotopic Mass

478.19239860 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3YEA04NV6H

Other CAS

220913-32-6

Wikipedia

Ar-67

Dates

Modify: 2024-02-18
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